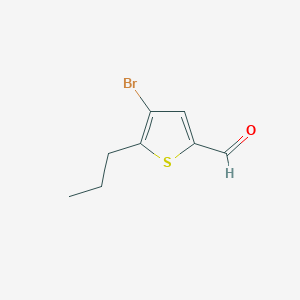

4-Bromo-5-propylthiophene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

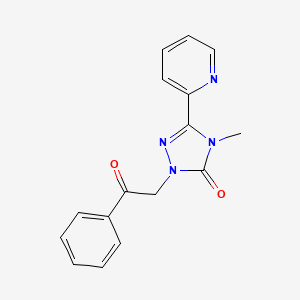

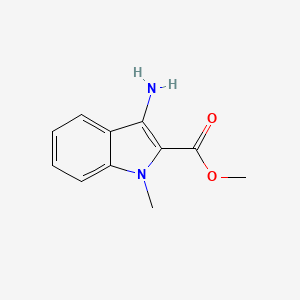

“4-Bromo-5-propylthiophene-2-carbaldehyde” (CAS# 938006-81-6) is a useful research chemical . It has a molecular weight of 233.13 and a molecular formula of C8H9BrOS . The IUPAC name for this compound is 4-bromo-5-propylthiophene-2-carbaldehyde .

Molecular Structure Analysis

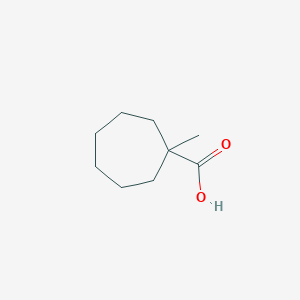

The molecular structure of “4-Bromo-5-propylthiophene-2-carbaldehyde” can be represented by the canonical SMILES string: CCCC1=C(C=C(S1)C=O)Br . The InChI string for this compound is InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

The compound has a boiling point of 294.2±40.0 ℃ at 760 mmHg and a density of 1.493±0.06 g/cm3 . It has a topological polar surface area of 45.3 .

科学的研究の応用

Synthesis and Biological Applications

A study by Ali et al. (2013) highlights the design and synthesis of various novel arylthiophene-2-carbaldehyde compounds, including derivatives similar to 4-Bromo-5-propylthiophene-2-carbaldehyde, via Suzuki-Miyaura cross-coupling reactions. These compounds were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, demonstrating significant biological activities. Specifically, certain derivatives exhibited outstanding antibacterial and urease inhibition activities, suggesting their potential in developing new antimicrobial and urease inhibitory agents (Ali et al., 2013).

Asymmetric Synthesis and Catalysis

Research by Brandau et al. (2006) introduced an organocatalytic approach for creating optically active, highly functionalized tetrahydrothiophenes. This method could be leveraged for synthesizing derivatives of 4-Bromo-5-propylthiophene-2-carbaldehyde, emphasizing the versatility of thiophene derivatives in asymmetric synthesis and the potential application in biochemistry and pharmaceutical science (Brandau, Maerten, & Jørgensen, 2006).

Material Science Applications

Xu and Yu (2011) discussed the preparation of novel fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde. These compounds were found to be promising for organic light-emitting diode (OLED) materials, indicating the role of thiophene derivatives in the development of advanced functional materials for electronics and photonics (Xu & Yu, 2011).

Advanced Organic Synthesis

Antonioletti et al. (1986) described the photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, showcasing the chemical versatility of thiophene derivatives in synthesizing complex organic molecules. This study underscores the potential of 4-Bromo-5-propylthiophene-2-carbaldehyde in facilitating novel organic transformations and the synthesis of structurally diverse compounds (Antonioletti et al., 1986).

作用機序

Target of Action

The exact targets of “4-Bromo-5-propylthiophene-2-carbaldehyde” are currently unknown. Aldehyde groups in other compounds are known to react with various biological molecules, including proteins and dna, which could potentially influence cellular functions .

Pharmacokinetics

The compound’s molecular weight (23313 g/mol ) is within the range that is generally favorable for oral bioavailability in drug design.

特性

IUPAC Name |

4-bromo-5-propylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPKRYDGRCPACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)

![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)

![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)